Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid
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Overview
Description
Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is a fluorinated organic compound with the molecular formula C5HF9O4 It is known for its unique structure, which includes multiple fluorine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid typically involves the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of tetrafluoroethylene with trifluoromethanol in the presence of a catalyst to form the intermediate compound, which is then further reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Scientific Research Applications
Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the effects of fluorinated molecules on biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Difluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid: Similar in structure but with fewer fluorine atoms.
Methyl dithis compound: A methyl ester derivative of the compound.
Uniqueness
This compound is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
919005-05-3 |
---|---|
Molecular Formula |
C5H2F8O4 |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2-fluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C5H2F8O4/c6-1(2(14)15)16-3(7,8)4(9,10)17-5(11,12)13/h1H,(H,14,15) |
InChI Key |
GHVHGLNEHMMXAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(OC(C(OC(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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